molecular formula C17H12Cl2O4 B2896831 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 307552-46-1

5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B2896831
CAS RN: 307552-46-1
M. Wt: 351.18
InChI Key: VLNKGYVMUWTEAV-UHFFFAOYSA-N
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Description

The compound “5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid” is a complex organic molecule. It contains a benzofuran core, which is a heterocyclic compound . It also has a 2,4-dichlorophenyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is another method that could potentially be used .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a benzofuran core, a methoxy group, and a 2,4-dichlorophenyl group .

Scientific Research Applications

β-Amyloid Aggregation Inhibition

One study presented an efficient synthesis of a benzofuran derivative, identified as a potent β-amyloid aggregation inhibitor. This research offers insights into potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Choi et al., 2003).

Anti-inflammatory and Analgesic Agents

Another study synthesized novel heterocyclic compounds derived from benzofuran, exhibiting anti-inflammatory and analgesic activities. These compounds demonstrated significant COX-2 inhibitory activities, showcasing their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Ion Transport through Liquid Membrane

Research on synthetic ionophores, including polyether carboxylic acids related to benzofuran structures, explored their use as carriers for alkali metal ion transport through liquid membranes. This work highlights the relevance of benzofuran derivatives in developing new materials for ion transport technologies (Yamaguchi et al., 1988).

Antimicrobial Activity

A study focused on synthesizing halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate demonstrated antimicrobial activity against various pathogens, suggesting the utility of benzofuran derivatives in developing new antimicrobial agents (Krawiecka et al., 2012).

Photoremovable Protecting Group for Carboxylic Acids

Research on 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids emphasizes the potential use of benzofuran derivatives in photochemical applications, allowing precise control over the release of carboxylic acids in synthetic and biological contexts (Zabadal et al., 2001).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)13-7-12(4-5-15(13)23-9)22-8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNKGYVMUWTEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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